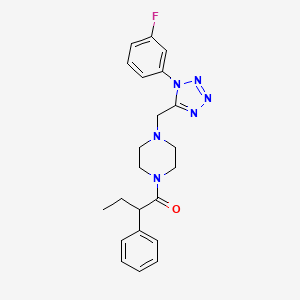

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one

Description

The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is a piperazine-based molecule featuring a tetrazole ring substituted with a 3-fluorophenyl group. The piperazine moiety is linked to a butan-1-one backbone bearing a phenyl substituent at the C2 position. This structure combines aromatic, heterocyclic, and ketone functionalities, which are common in bioactive molecules targeting neurological or antiproliferative pathways .

Properties

IUPAC Name |

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O/c1-2-20(17-7-4-3-5-8-17)22(30)28-13-11-27(12-14-28)16-21-24-25-26-29(21)19-10-6-9-18(23)15-19/h3-10,15,20H,2,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAQFKXUEILCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps:

Synthesis of 1-(3-fluorophenyl)-1H-tetrazole: This can be achieved through cycloaddition reactions involving azides and nitriles.

Formation of 1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl chloride: Using chloromethylation reactions under controlled conditions.

Coupling with piperazine: Reacting the formed intermediate with piperazine to obtain the piperazine-1-yl derivative.

Addition to 2-phenylbutan-1-one: Final step involves a coupling reaction with 2-phenylbutan-1-one under catalytic conditions to form the desired compound.

Industrial Production Methods

Industrial-scale production can leverage similar synthetic routes but with optimized reaction conditions, catalysts, and continuous flow systems to ensure high yield and purity. Advanced purification methods such as crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of this compound involves multi-step reactions, primarily leveraging nucleophilic substitutions, cycloadditions, and coupling strategies.

(a) Formation of the Tetrazole-Piperazine Core

The tetrazole ring is typically synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . For example:

-

Step 1 : Reaction of 3-fluorobenzonitrile with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) yields 1-(3-fluorophenyl)-1H-tetrazole-5-carbonitrile .

-

Step 2 : The nitrile group is reduced to a methylamine derivative, followed by alkylation with 1-(chloromethyl)piperazine to form the tetrazole-piperazine linkage .

(a) Tetrazole Ring

The 1H-tetrazole participates in:

-

Electrophilic Substitution : The electron-deficient tetrazole undergoes halogenation or nitration at the 5-position under strong acidic conditions .

-

Cycloadditions : The tetrazole acts as a dipolarophile in [3+2] cycloadditions with alkenes or alkynes, forming fused heterocycles .

(b) Piperazine Nitrogen

The secondary amines in piperazine enable:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .

-

Schiff Base Formation : Condensation with aldehydes yields imine derivatives .

(c) Ketone Group

The butan-1-one group undergoes:

-

Nucleophilic Addition : Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.

Reaction Optimization Data

Key synthetic steps and conditions are summarized below:

Mechanistic Insights

-

Tetrazole Electrophilicity : The 5-position of the tetrazole ring is highly electrophilic due to conjugation with the aromatic 3-fluorophenyl group, facilitating nucleophilic attacks .

-

Piperazine Basicity : The lone pair on the piperazine nitrogen enhances reactivity toward electrophiles, enabling efficient alkylation/acylation .

-

Steric Effects : The 2-phenyl group on the butanone moiety imposes steric hindrance, slowing reactions at the ketone’s α-carbon .

Stability and Degradation

Scientific Research Applications

The biological activity of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Preliminary studies have indicated several promising applications:

Neurological Disorders

Research suggests that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression, anxiety, and schizophrenia. Its ability to influence serotonin and dopamine receptors may contribute to its efficacy in these areas.

Case Studies

Several studies have explored the synthesis and biological evaluation of tetrazole derivatives, including those with piperazine rings:

Case Study 1: Synthesis and Evaluation of Tetrazole Derivatives

A study published in Medicinal Chemistry synthesized a series of tetrazole-piperidine derivatives, demonstrating significant antibacterial and antifungal activity against various strains . The findings suggest that modifications in the structure can enhance biological activity, indicating a potential pathway for developing new antimicrobial agents.

Case Study 2: Neuropharmacological Assessment

Research involving similar piperazine-tetrazole compounds has shown their capacity to act as serotonin receptor modulators. These findings highlight the potential for developing novel antidepressants based on structural modifications of the parent compound .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The fluorophenyl and tetrazole groups facilitate binding to target sites, influencing biological pathways. Its piperazine moiety enhances solubility and bioavailability, making it an effective agent in biochemical studies.

Comparison with Similar Compounds

Structural Analogues of Piperazine-Linked Ketones

The target compound belongs to a class of molecules where piperazine is conjugated to ketone backbones. Key analogs include:

Key Observations :

- Backbone Length: The target compound’s butan-1-one backbone may enhance conformational flexibility compared to ethanone derivatives (e.g., ) .

- Heterocyclic Moieties : Analogs with thiophene (MK45) or pyrazole (Compound 5) substituents exhibit distinct electronic profiles due to sulfur or nitrogen atoms, which could influence solubility or target affinity .

Physicochemical and Spectral Properties

- Melting Points : Urea-based analogs (–4) exhibit higher melting points (188–207°C) due to hydrogen bonding, whereas ketones like MK45 may have lower melting points .

- Mass Spectrometry : ESI-MS data for urea derivatives (e.g., 534.1–709.9 [M+H]+) suggest higher molecular weights compared to simpler ketones like the target compound .

- 1H-NMR : Substituents such as fluorine or trifluoromethyl groups produce distinct deshielding effects in analogs, as seen in –4 .

Biological Activity

The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features several notable structural components:

- Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.

- Tetrazole moiety : Known for its bioactive properties, influencing various biological pathways.

- Piperazine ring : Contributes to solubility and bioavailability.

- Phenylbutanone backbone : Provides a scaffold for biological activity.

The molecular formula is with a molecular weight of 396.48 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including various enzymes and receptors. The structural components facilitate binding to these targets, influencing critical biological pathways.

Potential Mechanisms:

- Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, potentially affecting neurochemical signaling.

- Enzyme Inhibition : The tetrazole group can interact with active sites of enzymes, inhibiting their function and altering metabolic pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting potential efficacy against pathogenic bacteria.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound and related derivatives in various contexts:

Antimicrobial Activity

Research indicates that derivatives containing tetrazole structures exhibit significant antibacterial properties. For instance, compounds structurally similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1-(3-fluorophenyl)-tetrazole derivative | 4 - 16 | Effective against Staphylococcus aureus |

| Tetrazole-norfloxacin conjugates | 2 - 8 | Active against multiple bacterial strains |

Studies have reported that certain derivatives inhibited the growth of clinical isolates of Staphylococcus epidermidis at concentrations as low as 2 µg/mL, highlighting their potential as antimicrobial agents .

Cytotoxicity Evaluation

In vitro studies assessing cytotoxicity against human cancer cell lines revealed that many derivatives were noncytotoxic to normal cell lines while exhibiting selective toxicity towards cancerous cells. For example, derivative compounds showed IC50 values ranging from 18.4 µM to over 300 µM, indicating varying degrees of selectivity and potency .

Case Studies

A case study involving the synthesis and evaluation of related tetrazole compounds demonstrated promising results in terms of antimicrobial activity and selectivity indices (SI). The study highlighted that modifications in substituents significantly influenced both the potency and selectivity of the compounds .

Notable Findings:

- A specific derivative exhibited an SI greater than 10, indicating a favorable therapeutic window.

- Structural modifications led to variations in activity; for example, introducing different halogens affected binding affinity and biological response.

Comparative Analysis

When comparing the target compound with similar structures, it becomes evident that:

- The presence of fluorine enhances biological activity compared to chlorine or bromine substitutions.

- Compounds lacking the fluorophenyl group often displayed reduced binding affinity and lower antimicrobial efficacy.

| Compound Type | Binding Affinity | Antimicrobial Activity |

|---|---|---|

| Fluorinated Tetrazoles | High | Strong |

| Chlorinated Tetrazoles | Moderate | Moderate |

| Brominated Tetrazoles | Low | Weak |

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Acylation : Reacting a piperazine derivative with a fluorophenyl-tetrazole intermediate under reflux conditions (e.g., ethanol, 12 hours).

Purification : Column chromatography using ethyl acetate/petroleum ether (1:1) to isolate the product.

Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:2 molar ratio of acyl chloride to piperazine) and reaction time.

Q. Key Considerations :

Q. Table 1. Example Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Ethanol, reflux, 12 h | 48% |

| Purification | EtOAc/petroleum ether | >95% purity |

Q. How should researchers characterize the compound’s purity and structural identity?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

- Structural Confirmation :

Note : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Q. What are the optimal storage conditions to maintain compound stability?

Methodological Answer :

- Short-term : Store in airtight containers at 4°C with desiccants (e.g., silica gel).

- Long-term : Keep at -20°C under inert gas (argon) to prevent oxidation or hydrolysis .

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure.

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Methodological Answer :

Q. Example Workflow :

Index diffraction patterns with XDS .

Refine using SHELXL with restraints for flexible moieties (e.g., piperazine ring).

Q. What computational and experimental methods are suitable for analyzing intermolecular interactions?

Methodological Answer :

- X-ray Crystallography : Resolve hydrogen bonds (e.g., tetrazole N–H···O interactions) and π-π stacking (fluorophenyl-phenyl distances ~3.8 Å) .

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model electrostatic potentials and binding energies.

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., using CrystalExplorer) .

Q. Table 2. Example Interaction Metrics

| Interaction Type | Distance (Å) | Contribution (%) |

|---|---|---|

| C–H···π | 3.2 | 12.5 |

| N–H···O | 2.8 | 8.7 |

Q. How can researchers design assays to evaluate biological activity (e.g., kinase inhibition)?

Methodological Answer :

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., tetrazole-containing inhibitors) .

- Assay Design :

- In vitro : Fluorescence polarization (FP) assays with recombinant proteins.

- Cell-based : Use HEK293 cells transfected with target receptors; measure IC₅₀ via luminescence.

- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate inhibition constants.

Note : Include positive controls (e.g., staurosporine for kinases) and validate with SPR for binding kinetics.

Q. What strategies mitigate challenges in analytical method validation (e.g., HPLC)?

Methodological Answer :

- Column Selection : Use Zorbax SB-C18 (3.5 µm particles) for high resolution.

- Validation Parameters :

- Linearity : R² ≥ 0.999 over 50–150% of target concentration.

- Precision : ≤2% RSD for intraday/interday replicates.

- Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 h) to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.